

# FXX489 Demonstrates Potent Anti-Tumor Efficacy Across Diverse Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FAP targeting peptide for FXX489

Cat. No.: B15602490 Get Quote

Basel, Switzerland & Kawasaki, Japan – Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting 2025 highlights the significant antitumor activity of FXX489, a novel Fibroblast Activation Protein (FAP)-targeted radioligand therapy, in a range of solid tumor xenograft models. The findings position FXX489 as a promising therapeutic candidate with best-in-class potential, demonstrating improved tumor retention and potent efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC).[1][2] FXX489 is currently being evaluated in a Phase 1 clinical trial for patients with pancreatic, lung, breast, and colorectal cancers.[3]

Developed in collaboration by Novartis and PeptiDream, FXX489 is designed to selectively deliver a radioactive payload to tumors by targeting FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many solid tumors.[1][3] This targeted approach leverages a "crossfire effect," where radiation emitted from FXX489 bound to CAFs not only destroys these supportive stromal cells but also eradicates adjacent cancer cells, leading to a dual anti-tumor effect.[2][4]

## **Superior Tumor Targeting and Retention**

Preclinical evaluation of FXX489 has revealed a superior binding affinity and retention profile compared to previous FAP-targeting ligands. FXX489 binds to both human and mouse FAP with a high affinity of less than 10 pM.[2][5] This enhanced retention within the tumor is a key differentiator, potentially leading to a more potent and durable therapeutic effect. An abstract



from the AACR meeting highlighted that the optimization of FXX489 was guided by its cocrystal structure, focusing on maximizing affinity and proteolytic stability, resulting in a compound that is stable in blood and plasma.[2][5]

## **Comparative Efficacy in Tumor Xenografts**

While specific quantitative data from head-to-head preclinical studies of FXX489 in different tumor xenografts remains limited in publicly available information, reports from the AACR Annual Meeting 2025 confirm that FXX489 induced tumor regressions in multiple cancer models.[1] The promising anti-tumor activity was specifically noted in translationally relevant models of PDAC and NSCLC.[2][6]

For context, a separate study on a novel FAP-targeted lutetium-177 radioligand therapy demonstrated potent, dose-dependent antitumor activity in a U87MG glioblastoma xenograft model, with a single 500  $\mu$ Ci dose resulting in a greater than 80% reduction in tumor volume in 8 out of 10 mice. This provides a benchmark for the potential efficacy of FAP-targeted radioligand therapies like FXX489.

Further research and publication of detailed preclinical data are anticipated to provide a more comprehensive side-by-side analysis of FXX489's performance across a wider array of tumor xenograft models.

## **Data Summary**

Due to the limited availability of specific quantitative preclinical data for FXX489 in public documents, a detailed comparative table cannot be constructed at this time. The information available confirms strong anti-tumor activity in PDAC and NSCLC xenograft models.

## **Experimental Protocols**

Detailed experimental protocols for the FXX489 preclinical studies are not yet publicly available. However, based on standard methodologies for evaluating FAP-targeted radioligand therapies in tumor xenografts, the following protocols provide a representative framework.

## **General Tumor Xenograft Model Protocol**



A common methodology for establishing and treating tumor xenografts with FAP-targeted radioligand therapy is as follows:

- Cell Culture: Human cancer cell lines (e.g., PANC-1 for pancreatic cancer, or various NSCLC cell lines) are cultured in appropriate media and conditions.
- Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice. For some studies, orthotopic implantation into the relevant organ may be performed to better mimic the tumor microenvironment.
- Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, and calculated using the formula: (length × width²) / 2.
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The radiolabeled therapeutic, such as [¹77Lu]Lu-FXX489, is administered intravenously.
- Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also measured as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess FAP expression and markers of cell death.[7][8]

## **Biodistribution Study Protocol**

To assess the uptake and clearance of the radioligand in different organs, a biodistribution study is performed:

- Radioligand Administration: Tumor-bearing mice are injected intravenously with a known amount of the radiolabeled compound (e.g., [177Lu]Lu-FXX489).
- Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are euthanized, and organs of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.[9][10]



- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point to determine the biodistribution profile of the radioligand.[9]
   [10]

## Visualizations

## **Signaling Pathway and Mechanism of Action**

Caption: Mechanism of action of FXX489, illustrating its binding to FAP on CAFs and the subsequent "crossfire effect" of β-radiation on both CAFs and neighboring tumor cells.

## **Experimental Workflow for Xenograft Studies**





Click to download full resolution via product page

Caption: A generalized experimental workflow for the side-by-side analysis of FXX489 in different tumor xenograft models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacr.org [aacr.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted radionuclide therapy in patient-derived xenografts using 177Lu-EB-RGD PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient  $\alpha$  and  $\beta$  radionuclide therapy targeting fibroblast activation protein- $\alpha$  in an aggressive preclinical mouse tumour model PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [FXX489 Demonstrates Potent Anti-Tumor Efficacy Across Diverse Tumor Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602490#side-by-side-analysis-of-fxx489-in-different-tumor-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com